Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]-
Overview
Description
Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of chlorine atoms at positions 4 and 6, and a trifluoromethyl-substituted phenyl group at position 2. Pyrimidines are known for their wide range of biological activities and are found in many natural products, including DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine, 4,6-d
Biological Activity
Pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]- stands out for its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and comparative data.
Chemical Structure and Properties
The molecular formula of Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]- is with a molecular weight of approximately 305.09 g/mol. The structure features a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a para-trifluoromethyl group attached to a phenyl ring at position 2. This unique arrangement enhances its lipophilicity and reactivity, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]- exhibit various biological activities including:
- Anticancer Properties : Several studies have reported that pyrimidine derivatives can inhibit tumor growth and angiogenesis. For instance, related compounds have shown effectiveness in preclinical models against different cancer types.
- Anti-inflammatory Effects : The compound's structure suggests potential interactions with inflammatory pathways, making it a candidate for further investigation in anti-inflammatory drug development.
- Antimicrobial Activity : Some pyrimidine derivatives possess antibacterial properties against resistant strains such as methicillin-resistant Staphylococcus aureus.
Anticancer Activity
A study published in 2022 explored the anticancer effects of various trifluoromethyl pyrimidine derivatives. The results indicated that certain compounds exhibited significant cytotoxicity against cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml. These findings suggest that Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]- could be a promising candidate for further development in cancer therapeutics .
Anti-inflammatory Mechanisms
Research has highlighted the potential of this compound to interact with various enzymes involved in inflammatory responses. For example, it may act as an inhibitor of cyclooxygenase enzymes (COX), which are pivotal in the synthesis of pro-inflammatory mediators. A comparative analysis showed that structurally similar compounds demonstrated IC50 values ranging from 1 to 5 nM against COX-2 .
Case Studies
- Inhibition of Tumor Growth : In a preclinical model involving mice with induced tumors, administration of Pyrimidine derivatives led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of angiogenesis and induction of apoptosis in tumor cells.
- Antibacterial Efficacy : A screening assay identified several pyrimidine derivatives that displayed potent antibacterial activity against Staphylococcus aureus. The mechanism involved disruption of bacterial cell viability without causing significant cytotoxicity in human cell lines .
Comparative Data Table
Compound Name | Structure | Biological Activity | IC50 (μM) |
---|---|---|---|
Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]- | Structure | Anticancer | <5 |
Similar Pyrimidine Derivative A | Structure | COX-2 Inhibitor | 3 |
Similar Pyrimidine Derivative B | Structure | Antibacterial | 0.5 |
Properties
IUPAC Name |
4,6-dichloro-2-[4-(trifluoromethyl)phenyl]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F3N2/c12-8-5-9(13)18-10(17-8)6-1-3-7(4-2-6)11(14,15)16/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETYXUFFXBPSRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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